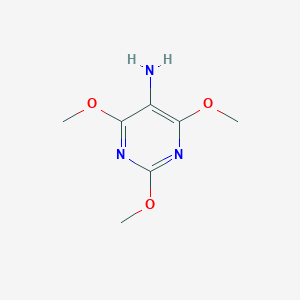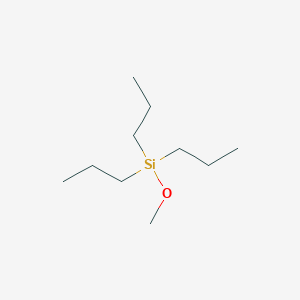
Silane, methoxytripropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanes are a group of organic compounds that contain silicon atoms attached to organic groups. They are widely used in various fields, such as adhesives, coatings, and sealants, due to their unique properties, such as adhesion, hydrophobicity, and chemical resistance. Among the various types of silanes, methoxytripropyl silane (MPTS) is one of the most important and widely studied silanes.
作用机制
The mechanism of action of Silane, methoxytripropyl- is based on its ability to form covalent bonds with both inorganic and organic materials. In the case of inorganic materials, Silane, methoxytripropyl- reacts with the surface hydroxyl groups to form Si-O-Si bonds, which improve the adhesion between the inorganic material and the organic material. In the case of organic materials, Silane, methoxytripropyl- reacts with the functional groups, such as carboxylic acids and amines, to form Si-C bonds, which can be used for further functionalization.
生化和生理效应
Silane, methoxytripropyl- has been shown to have low toxicity and biocompatibility, which makes it suitable for biomedical applications. In vitro studies have shown that Silane, methoxytripropyl--modified surfaces can promote cell adhesion and proliferation, and reduce the inflammatory response. In vivo studies have shown that Silane, methoxytripropyl--coated implants can improve the osseointegration and reduce the risk of infection.
实验室实验的优点和局限性
The main advantage of using Silane, methoxytripropyl- in lab experiments is its versatility and ease of use. Silane, methoxytripropyl- can be easily synthesized and purified, and can be used in various applications, such as surface modification, functionalization, and crosslinking. The main limitation of using Silane, methoxytripropyl- is its reactivity and sensitivity to moisture and air. Silane, methoxytripropyl- should be stored in a dry and inert atmosphere to prevent hydrolysis and degradation.
未来方向
There are several future directions for the research on Silane, methoxytripropyl-. First, the development of new synthesis methods and functionalized Silane, methoxytripropyl- derivatives can expand the applications of Silane, methoxytripropyl- in various fields. Second, the investigation of the mechanism of action of Silane, methoxytripropyl- at the molecular level can provide insights into the design of new materials and devices. Third, the evaluation of the long-term biocompatibility and safety of Silane, methoxytripropyl--modified surfaces can facilitate the clinical translation of Silane, methoxytripropyl--based technologies. Fourth, the exploration of the potential of Silane, methoxytripropyl- as a drug delivery system can open up new opportunities in the field of nanomedicine.
Conclusion:
In conclusion, Silane, methoxytripropyl- is a versatile and widely studied silane that has numerous applications in various fields, such as materials science, chemistry, and biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Silane, methoxytripropyl- have been discussed in this paper. Further research on Silane, methoxytripropyl- can lead to the development of new materials and technologies that can improve the quality of life and health of people.
合成方法
Silane, methoxytripropyl- can be synthesized by the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base catalyst. The reaction proceeds via a substitution reaction, and the final product is obtained by distillation and purification.
科学研究应用
Silane, methoxytripropyl- has been extensively used in scientific research, especially in the fields of materials science, chemistry, and biology. In materials science, Silane, methoxytripropyl- is used as a coupling agent to improve the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic materials, such as polymers. In chemistry, Silane, methoxytripropyl- is used as a precursor for the synthesis of various functionalized silanes, which have applications in catalysis, sensing, and drug delivery. In biology, Silane, methoxytripropyl- is used as a surface modifier to improve the biocompatibility of medical devices, such as implants and sensors.
属性
CAS 编号 |
17841-46-2 |
|---|---|
产品名称 |
Silane, methoxytripropyl- |
分子式 |
C10H24OSi |
分子量 |
188.38 g/mol |
IUPAC 名称 |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
InChI 键 |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
规范 SMILES |
CCC[Si](CCC)(CCC)OC |
其他 CAS 编号 |
17841-46-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



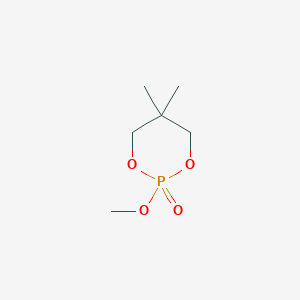
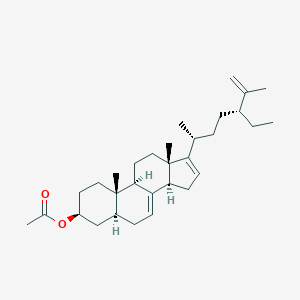
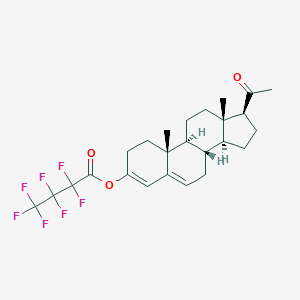
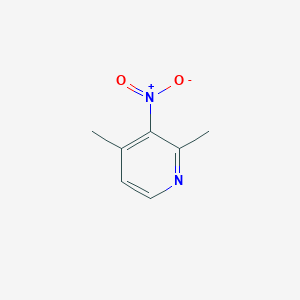
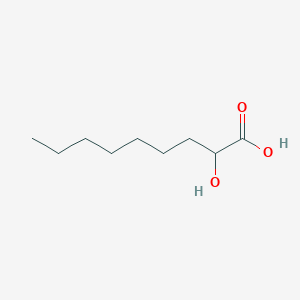
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
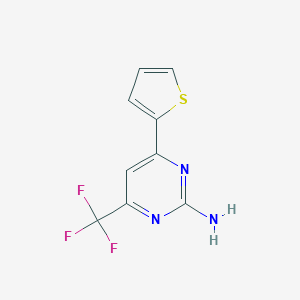
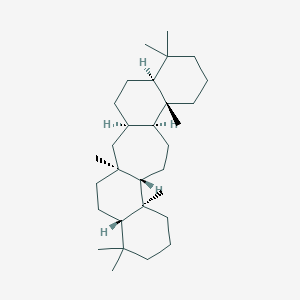
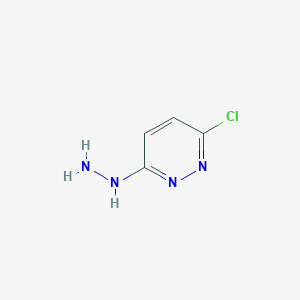
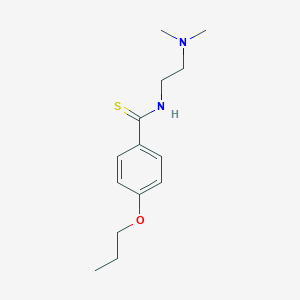
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
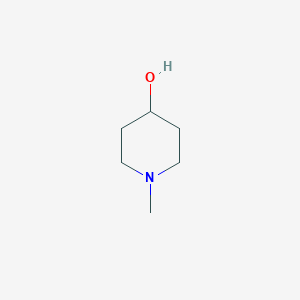
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
